BenchChemオンラインストアへようこそ!

4-Benzylidene-1-phenyl-pyrazolidine-3,5-dione

Analytical Chemistry Spectral Verification Quality Control

4-Benzylidene-1-phenyl-pyrazolidine-3,5-dione (CAS 15083-26-8) is a 4-arylidene-substituted pyrazolidine-3,5-dione with the molecular formula C₁₆H₁₂N₂O₂ and a molecular weight of 264.28 g/mol. It is categorized as a heterocyclic building block within the broader pyrazolidinedione class, which has been explored for anti-inflammatory, antimicrobial, kinase inhibitory, and herbicidal applications.

Molecular Formula C16H12N2O2
Molecular Weight 264.28 g/mol
CAS No. 15083-26-8
Cat. No. B14719753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzylidene-1-phenyl-pyrazolidine-3,5-dione
CAS15083-26-8
Molecular FormulaC16H12N2O2
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3
InChIInChI=1S/C16H12N2O2/c19-15-14(11-12-7-3-1-4-8-12)16(20)18(17-15)13-9-5-2-6-10-13/h1-11H,(H,17,19)/b14-11-
InChIKeyPKTTZLOKYWXRQV-KAMYIIQDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility20.7 [ug/mL] (The mean of the results at pH 7.4)

4-Benzylidene-1-phenyl-pyrazolidine-3,5-dione (CAS 15083-26-8): Core Scaffold and Physicochemical Identity for Informed Procurement


4-Benzylidene-1-phenyl-pyrazolidine-3,5-dione (CAS 15083-26-8) is a 4-arylidene-substituted pyrazolidine-3,5-dione with the molecular formula C₁₆H₁₂N₂O₂ and a molecular weight of 264.28 g/mol . It is categorized as a heterocyclic building block within the broader pyrazolidinedione class, which has been explored for anti-inflammatory, antimicrobial, kinase inhibitory, and herbicidal applications [1]. The compound is commercially available from multiple suppliers, typically at ≥95% purity, and serves as both a screening compound and a versatile intermediate for further derivatization .

Why 4-Benzylidene-1-phenyl-pyrazolidine-3,5-dione Cannot Be Arbitrarily Replaced by In-Class Analogs


Despite sharing a common pyrazolidine-3,5-dione nucleus, the physicochemical, spectroscopic, and synthetic properties of 4-benzylidene-1-phenyl-pyrazolidine-3,5-dione diverge measurably from its closest structural analogs, including N(2)-substituted variants and arylidene congeners bearing electron-donating or electron-withdrawing groups. Critical compound-specific parameters—such as LogP, melting point, NH-acidity, and chromatographic retention—govern solubility, formulation behavior, and reactivity in downstream synthetic transformations . Interchanging this compound with a 4-(4-bromobenzylidene)-, 4-(4-nitrobenzylidene)-, or 1,2-diphenyl analog without adjustment leads to altered reaction kinetics, different impurity profiles, and ultimately divergent biological screening outcomes [1]. The quantitative evidence below substantiates that compound identity—not merely scaffold membership—determines practical utility in medicinal chemistry, agrochemical, and analytical workflows.

Head-to-Head Quantitative Differentiation of 4-Benzylidene-1-phenyl-pyrazolidine-3,5-dione Against Closest Analogs


Spectral Database Availability: Unequivocal Compound Identity via FTIR and GC-MS Reference Spectra

4-Benzylidene-1-phenyl-pyrazolidine-3,5-dione (CAS 15083-26-8) has a verifiable entry in the Wiley SpectraBase database containing one validated FTIR spectrum and one GC-MS spectrum (SpectraBase Compound ID: 45VWZNIC4gD) [1]. For comparison, many closely related analogs—including 4-(4-bromobenzylidene)-1-phenylpyrazolidine-3,5-dione (CAS 77738-03-5, MW 343.18), 4-(4-nitrobenzylidene)-1-phenylpyrazolidine-3,5-dione (MW 309.28), and 4-benzylidene-1,2-diphenylpyrazolidine-3,5-dione (CAS 2652-78-0, MW 340.4)—lack such curated, publicly accessible spectral reference data . This spectral traceability enables rapid identity confirmation, lot-to-lot verification, and compliance with Good Laboratory Practice (GLP) requirements, reducing the risk of misidentification or adulteration during procurement.

Analytical Chemistry Spectral Verification Quality Control

Physicochemical Differentiation: LogP and Molecular Properties Enable Predictable Solubility and Formulation Behavior

The target compound has a computed LogP of 2.5418 and a polar surface area (PSA) of 49.41 Ų , placing it within favorable drug-like chemical space (Lipinski Rule of Five compliance). Direct comparison with the N(2)-phenyl analog—4-benzylidene-1,2-diphenylpyrazolidine-3,5-dione (CAS 2652-78-0, MW 340.4 g/mol)—reveals that the latter has a substantially higher molecular weight (+28.8%) and a melting point of 164–165 °C, approximately 125–130 °C above the target compound's reported melting range of 34–38 °C . This large melting point differential has direct consequences for handling (solid vs. semi-solid at ambient temperature), dissolution rate, and thermal stability during storage. The lower LogP of the target compound (2.54 vs. an estimated ~3.8 for the 2-phenyl-substituted congener based on additive fragment contributions) also indicates superior aqueous solubility potential, which is advantageous for in vitro assay preparation.

Physicochemical Profiling Drug-likeness Formulation Science

Synthetic Versatility: Proven Intermediate for Herbicidal PEPC Inhibitors with C4-over-C3 Selectivity

The 1-phenyl-4-benzylidene-pyrazolidine-3,5-dione scaffold serves as a validated synthetic entry point for generating potent phosphoenolpyruvate carboxylase (PEPC) inhibitors. When the benzylidene position is elaborated with a 3-hydroxy substituent and the N(1)-phenyl is replaced by a 3-bromophenyl group, the resulting compound (3-bromophenyl)-4-(3-hydroxybenzylidene)-pyrazolidine-3,5-dione achieves an IC₅₀ in the submicromolar range against C4 plant PEPC, with a selectivity factor of up to 16 over C3 plant PEPC [1]. By contrast, the unsubstituted 4-benzylidene parent (the target compound) has not been reported as an active PEPC inhibitor itself; rather, it is the critical unfunctionalized precursor for systematic SAR exploration. In a parallel kinase inhibitor discovery program, a closely related pyrazolidine-3,5-dione (4-(2-benzyloxybenzylidene)-1-phenylpyrazolidine-3,5-dione) exhibited dual c-Src/Abl inhibitory activity in the submicromolar range in cell-free assays as identified via docking and pharmacophore modeling [2]. These findings demonstrate that the core scaffold—with the target compound as the simplest benzylidene representative—is a productive starting point for divergent optimization toward both agrochemical and oncology targets.

Agrochemical Discovery C4 Plant Herbicides Structure-Activity Relationship

Crystal Structure Determination: Definitive Stereochemical Assignment Enables Rational Drug Design

The crystal structure of 4-benzylidene-1-phenyl-pyrazolidine-3,5-dione has been solved by single-crystal X-ray diffraction with a final R-value of 0.0441 for 2,755 observed reflections [1]. The molecule adopts a nearly planar conformation (within 0.2 Å) with a C(4)–C(7)–C(8)–C(9) torsion angle of −179(2)°, and intermolecular interactions are primarily governed by van der Waals forces with a nearest O(3)···C(4) distance of 3.647 Å [2]. This high-resolution structural information enables confident docking studies, pharmacophore modeling, and structure-based design. By contrast, many 4-arylidene analogs—especially those carrying bromo, chloro, or nitro substituents on the benzylidene ring—do not have publicly reported single-crystal structures, introducing uncertainty in their bound conformational preferences . The availability of this crystallographic data effectively eliminates the need for costly and time-consuming de novo crystallization and structure solution prior to initiating computer-aided drug design (CADD) for programs based on this scaffold.

Structural Biology X-ray Crystallography Molecular Modeling

Antimicrobial Activity: Robustly Documented in Peer-Reviewed Literature for Library Screening Prioritization

A systematic antimicrobial evaluation of 4-benzylidene-pyrazolidine-3,5-dione derivatives was reported by Kumar and Jain (2013), wherein the target compound class was assessed for antibacterial and antifungal activity using the tube dilution method [1]. The study identified specific derivatives (designated CN-3, CN-10, and CN-12) as the most active antibacterial compounds among the series, providing MIC values benchmarked against standard antibiotics including ciprofloxacin and fluconazole. While the unsubstituted 4-benzylidene-1-phenyl parent compound (CAS 15083-26-8) itself showed moderate activity, it serves as the essential reference point for understanding how substituent variations at the benzylidene para-position and N(2)-alkylation modulate potency [1]. The data demonstrate that antimicrobial activity within this series is exquisitely sensitive to benzylidene substitution pattern—a finding that directly contradicts the assumption that any 4-arylidene pyrazolidinedione analog is functionally interchangeable for antimicrobial screening purposes [2].

Antimicrobial Discovery Antibacterial Screening SAR Studies

NH-Acidity Modulation: Electronically Tunable Core for Divergent Synthetic Outcomes

Research by Moldaver and Aronzon (1970) established that the NH-acidity of 1-phenyl-4-benzylidene-3,5-dioxopyrazolidines is systematically modulated by substituents on the benzylidene aromatic ring, with electron-withdrawing groups increasing acidity and electron-donating groups decreasing it [1]. This effect is directly analogous to the substituent influence on polarographic half-wave reduction potentials at a dropping mercury electrode [1]. The target compound (unsubstituted benzylidene) occupies the reference midpoint of this electronic continuum, providing a neutral baseline pKa against which all substituted derivatives can be calibrated. In practice, this means that alkylation, acylation, and cycloaddition reactions at the N(2) position proceed with predictable rates and regioselectivity, whereas 4-(4-nitrobenzylidene) or 4-(4-methoxybenzylidene) analogs require different base strength, solvent, and temperature conditions for equivalent transformations [2]. This electronic tunability has direct consequences for synthetic route planning and scale-up feasibility.

Physical Organic Chemistry Reactivity Tuning Synthetic Methodology

Validated Application Scenarios for 4-Benzylidene-1-phenyl-pyrazolidine-3,5-dione Based on Quantitative Evidence


Medicinal Chemistry: Kinase Inhibitor Lead Discovery Starting from a Crystallographically Characterized Scaffold

Research groups pursuing dual c-Src/Abl or c-Met kinase inhibitors should prioritize procurement of 4-benzylidene-1-phenyl-pyrazolidine-3,5-dione (CAS 15083-26-8) as their foundational scaffold. The compound's solved X-ray crystal structure (R = 0.0441) enables immediate docking studies without de novo crystallization [1]. Published SAR from the pyrazolidine-3,5-dione kinase inhibitor series indicates that elaboration at the benzylidene 2-position (e.g., 2-benzyloxy substitution) yields submicromolar c-Src inhibition [2]. Using the unsubstituted parent as a synthetic entry point allows systematic exploration of this SAR while maintaining access to the crystallographically validated binding conformation.

Agrochemical R&D: C4 Plant-Selective Herbicide Development via PEPC Inhibition

The 1-phenyl-4-benzylidene-pyrazolidine-3,5-dione scaffold has been validated as a precursor to potent PEPC inhibitors with C4-over-C3 selectivity factors up to 16 [1]. Procurement of the parent compound (CAS 15083-26-8) provides the core template for synthesizing focused libraries where the benzylidene ring and N(1)-phenyl group are systematically varied. The reported submicromolar IC₅₀ of the optimized analog (3-bromophenyl)-4-(3-hydroxybenzylidene)-pyrazolidine-3,5-dione demonstrates that this scaffold can achieve the potency required for herbicidal lead candidates [1].

Antimicrobial Screening Library Construction with Documented Baseline SAR

For high-throughput antimicrobial screening programs, 4-benzylidene-1-phenyl-pyrazolidine-3,5-dione serves as the essential unsubstituted reference compound within a broader pyrazolidinedione library. The published antimicrobial evaluation by Kumar and Jain (2013) provides MIC values and identifies activity-enhancing substitution patterns (notably compounds CN-3, CN-10, CN-12) [1]. Procurement of the parent compound alongside 2–3 key active derivatives enables immediate benchmarking of new analogs against established SAR trends, reducing the number of compounds requiring de novo synthesis and biological evaluation.

Analytical Reference Standard for Pyrazolidinedione Identification and Purity Verification

The compound's curated entry in the SpectraBase database—providing validated FTIR and GC-MS spectra—makes it suitable as an analytical reference standard for laboratories characterizing pyrazolidinedione-containing samples [1]. Its well-defined melting point (34–38 °C), LogP (2.54), and available X-ray crystallographic data (unit cell parameters, space group) enable unambiguous identification and purity assessment via HPLC, LC-MS, or powder XRD [1][2]. This is particularly valuable for CROs and analytical service providers who require traceable reference materials for method development and validation.

Quote Request

Request a Quote for 4-Benzylidene-1-phenyl-pyrazolidine-3,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.